Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates These compounds are characterized by the presence of a glycine moiety, which is an amino acid, attached to various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, phenylsulfonyl chloride, and glycine methyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It may have potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorophenyl and phenylsulfonyl groups may enhance its binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a chlorine atom instead of fluorine.
Methyl N-(2-bromophenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a bromine atom instead of fluorine.
Methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate may impart unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-fluoroanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPSHHKBKWFMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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